(4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine
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Overview
Description
(4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with dimethyl groups and a thiocarboxamidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine typically involves the reaction of a cyclohexanone derivative with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocarboxamidine group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarboxamidine group to a thiol or amine, depending on the reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarboxamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarboxamidine group can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4,4-Dimethyl-2,6-dioxocyclohexyl)carboxamidine: Similar structure but with a carboxamidine group instead of a thiocarboxamidine group.
(4,4-Dimethyl-2,6-dioxocyclohexyl)thiourea: Contains a thiourea group instead of a thiocarboxamidine group.
Uniqueness
(4,4-Dimethyl-2,6-dioxocyclohexyl)thiocarboxamidine is unique due to the presence of the thiocarboxamidine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(4,4-dimethyl-2,6-dioxocyclohexyl) carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2)3-5(12)7(6(13)4-9)14-8(10)11/h7H,3-4H2,1-2H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBLKYJQDDZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC(=N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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